What are the physicochemical properties of 2-Amino-6-hydroxyhexanoic acid?
What are the physicochemical properties of 2-Amino-6-hydroxyhexanoic acid?
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxyhexanoic Acid
Executive Summary
2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is an alpha-amino acid derivative of significant interest in synthetic chemistry and drug development. Its bifunctional nature, possessing an amino group, a carboxylic acid, and a terminal hydroxyl group, imparts unique chemical characteristics that are critical for its application as a building block in novel peptides, as a linker molecule, or as an intermediate for antiviral and antihypertensive drugs[1]. Understanding its fundamental physicochemical properties is paramount for researchers in designing synthetic routes, formulating drug products, and predicting its behavior in biological systems. This guide provides a comprehensive analysis of these properties, grounded in experimental data and predictive models, and outlines the standard methodologies for their empirical validation.
Chemical Identity and Molecular Structure
The unique arrangement of functional groups in 2-Amino-6-hydroxyhexanoic acid dictates its chemical behavior and interactions. It is a non-proteinogenic amino acid characterized by a six-carbon aliphatic chain.
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IUPAC Name: 2-amino-6-hydroxyhexanoic acid[2]
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Synonyms: DL-6-Hydroxynorleucine, 6-hydroxy-DL-norleucine[2]
Structural Identifiers:
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Canonical SMILES: C(CCO)CC(C(=O)O)N[2]
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InChI: InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)[2]
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InChIKey: OLUWXTFAPJJWPL-UHFFFAOYSA-N[2]
The structure features a chiral center at the alpha-carbon (C2), meaning it can exist as D- and L-enantiomers. Most commercially available sources provide the racemic DL-mixture unless otherwise specified. The terminal hydroxyl group adds polarity and a site for potential further modification, such as esterification or etherification.
Core Physicochemical Properties
The physicochemical parameters of a molecule are critical predictors of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context.
Table 1: Summary of Physicochemical Properties of 2-Amino-6-hydroxyhexanoic Acid
| Property | Value | Source |
| Physical State | White to Off-White Solid | [1] |
| Melting Point | 245-262 °C | [1][2] |
| Boiling Point | 361.7 ± 32.0 °C (Predicted) | [1][2] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Water Solubility | Slightly Soluble | [1] |
| pKa (Acidic) | 2.53 ± 0.24 (Predicted, Carboxylic Acid) | [1][2] |
| pKa (Basic) | Not explicitly found, but expected ~9-10 for the α-amino group | |
| LogP | 0.26120 (Predicted) | [2] |
Ionization and pH-Dependent Behavior
As an amino acid, 2-Amino-6-hydroxyhexanoic acid is an amphoteric molecule, capable of acting as both an acid and a base. Its ionization state is highly dependent on the pH of the surrounding medium. The predicted pKa of ~2.53 for the carboxylic acid group and an expected pKa of ~9-10 for the α-amino group (typical for alpha-amino acids) means the molecule will exist predominantly in different ionic forms across the physiological pH range.
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At low pH (e.g., pH < 2): Both the amino and carboxyl groups will be protonated, resulting in a net positive charge (cationic form).
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At neutral pH (e.g., pH ~7.4): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), forming a zwitterion with no net charge. This zwitterionic nature influences its solubility and crystal lattice structure.
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At high pH (e.g., pH > 11): Both functional groups will be deprotonated, resulting in a net negative charge (anionic form).
Caption: Ionization states of 2-Amino-6-hydroxyhexanoic acid at different pH levels.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include a broad O-H stretch from the carboxylic acid and alcohol (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), N-H bending from the amine (~1600 cm⁻¹), and C-O stretching from the alcohol (~1050-1150 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. One would expect distinct signals for the α-proton (adjacent to the amino and carboxyl groups), the methylene protons of the aliphatic chain, the protons on the carbon bearing the hydroxyl group, and the exchangeable protons of the -OH, -NH₂, and -COOH groups.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic carbonyl carbon signal downfield (~170-180 ppm).
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ would be observed at m/z 148.09, corresponding to the protonated molecule (C₆H₁₄NO₃⁺).
Experimental Methodologies for Property Determination
To ensure scientific integrity, all physicochemical properties must be verifiable through standardized experimental protocols. The choice of method is dictated by the need for accuracy, precision, and adherence to regulatory standards (e.g., OECD, FDA guidelines).
Caption: Experimental workflow for the physicochemical characterization of a synthesized compound.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method over traditional melting point apparatus as it provides a highly accurate thermodynamic melting point (Tₘ) and can also reveal information about purity, polymorphism, and thermal stability.
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Sample Preparation: Accurately weigh 2-5 mg of the dried, purified solid into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 280 °C).
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Use an inert nitrogen purge gas to prevent oxidative degradation.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.
Protocol: pKa Determination via Potentiometric Titration
Rationale: This method provides empirical pKa values by directly measuring the change in pH of a solution of the analyte upon the addition of a titrant. It is a robust and reliable technique for ionizable compounds.
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Solution Preparation: Prepare a solution of 2-Amino-6-hydroxyhexanoic acid of known concentration (e.g., 0.01 M) in deionized water.
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Titration Setup:
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Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
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Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
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Use a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.
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Titration Procedure:
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First, titrate the solution with the strong acid to protonate all functional groups fully.
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Then, titrate the acidified solution with the strong base, recording the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first half-equivalence point will yield the pKa of the carboxylic acid, and the second will yield the pKa of the amino group.
Stability and Storage
The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1].
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Storage Conditions: To maintain integrity, 2-Amino-6-hydroxyhexanoic acid should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over long-term storage[1].
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Degradation: As a primary amine, it may be susceptible to oxidative degradation. The presence of the hydroxyl group could also lead to intramolecular reactions, such as lactonization, under certain conditions (e.g., strong acid catalysis and heat), although this is less likely given the stable six-membered ring that would be formed.
Conclusion
The physicochemical properties of 2-Amino-6-hydroxyhexanoic acid define its utility and behavior in both chemical and biological contexts. Its zwitterionic nature, moderate polarity, and multiple functional groups for derivatization make it a versatile tool for researchers. The data and protocols presented in this guide offer a foundational framework for its effective handling, characterization, and application in advanced research and development projects.
References
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PubChem. (n.d.). 2-Amino-5-hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]


